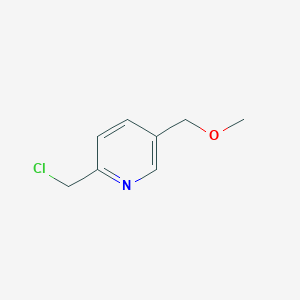

2-(Chloromethyl)-5-(methoxymethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-(chloromethyl)-5-(methoxymethyl)pyridine |

InChI |

InChI=1S/C8H10ClNO/c1-11-6-7-2-3-8(4-9)10-5-7/h2-3,5H,4,6H2,1H3 |

InChI Key |

PMVHEYDEVHECJU-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CN=C(C=C1)CCl |

Origin of Product |

United States |

Synthetic Elucidation of 2 Chloromethyl 5 Methoxymethyl Pyridine

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 2-(chloromethyl)-5-(methoxymethyl)pyridine reveals several potential disconnection points, leading to various synthetic strategies. The primary disconnections involve the C-C bonds of the substituents and the C-Cl bond.

A logical approach involves disconnecting the chloromethyl and methoxymethyl groups, leading back to a simpler pyridine (B92270) core. One key disconnection is at the C-Cl bond of the chloromethyl group, suggesting a late-stage chlorination of a corresponding hydroxymethyl or methyl precursor. Another key disconnection is at the ether bond of the methoxymethyl group, pointing towards an etherification of a 5-(hydroxymethyl)pyridine derivative.

Alternatively, a disconnection of the entire chloromethyl and methoxymethyl side chains from the pyridine ring would suggest a strategy starting from a pre-functionalized pyridine or a de novo pyridine synthesis from acyclic precursors. For instance, a Hantzsch pyridine synthesis could be envisioned, although this is generally more suited for the preparation of the pyridine ring itself rather than the introduction of specific side chains. researchgate.net

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of 2-(Chloromethyl)-5-(methoxymethyl)pyridine

graph TD

A[2-(Chloromethyl)-5-(methoxymethyl)pyridine] --> B{Disconnection of C-Cl};

B --> C[2-(Hydroxymethyl)-5-(methoxymethyl)pyridine];

C --> D{Disconnection of C-O-C};

D --> E[2,5-bis(Hydroxymethyl)pyridine];

A --> F{Disconnection of C-O-C};

F --> G[2-(Chloromethyl)-5-(hydroxymethyl)pyridine];

G --> H{Disconnection of C-Cl};

H --> I[5-(Hydroxymethyl)picoline];

I --> J{Oxidation of methyl group};

J --> K[2,5-Lutidine];

This diagram illustrates potential retrosynthetic pathways for 2-(Chloromethyl)-5-(methoxymethyl)pyridine, highlighting key disconnections and precursor molecules.

Precursor Synthesis and Intermediate Derivatization

The synthesis of 2-(chloromethyl)-5-(methoxymethyl)pyridine relies heavily on the efficient preparation and selective functionalization of key pyridine precursors.

Selective Halogenation Approaches for Pyridine Methyl Groups

The introduction of a chlorine atom onto the methyl group at the 2-position is a critical step. Direct radical chlorination of methylpyridines can be challenging due to the potential for multiple chlorinations and ring halogenation. google.com However, methods for the selective chlorination of methyl groups on the pyridine ring have been developed.

One approach involves the use of N-chlorosuccinimide (NCS) in the presence of a radical initiator. Another method is the vapor-phase chlorination of 3-methylpyridine (B133936) at high temperatures, which can lead to a mixture of chlorinated products. google.com A patent describes the direct chlorination of 2-chloro-5-methylpyridine (B98176) to 2-chloro-5-(chloromethyl)pyridine (B46043) using elemental chlorine. nih.gov

For the synthesis of the target molecule, a precursor such as 2-methyl-5-(methoxymethyl)pyridine could be subjected to selective side-chain chlorination. The reaction conditions would need to be carefully controlled to favor monochlorination of the methyl group at the 2-position.

A recently developed method for the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride involves the chlorination of a 2-hydroxymethyl group using a suitable chlorinating agent. rasayanjournal.co.in This suggests that a similar strategy could be employed, starting from 2-(hydroxymethyl)-5-(methoxymethyl)pyridine.

Table 1: Reagents for Selective Chlorination of Pyridine Methyl Groups

| Reagent | Conditions | Comments |

| N-Chlorosuccinimide (NCS) | Radical initiator (e.g., AIBN), reflux in CCl4 | Common method for allylic and benzylic chlorination. |

| Sulfuryl Chloride (SO2Cl2) | Radical initiator, reflux | Can also be used for side-chain chlorination. |

| Chlorine (Cl2) | UV light or high temperature | Less selective, can lead to multiple chlorinations. google.com |

| Phosphorus Pentachloride (PCl5) | Reflux | Typically used for converting hydroxyl groups to chlorides. |

This table summarizes common reagents used for the selective chlorination of methyl groups attached to a pyridine ring, a key transformation in the synthesis of the target compound.

Alkoxymethylation Pathways on Pyridine Derivatives

The introduction of the methoxymethyl group at the 5-position of the pyridine ring is another key transformation. Direct C-H alkoxymethylation of pyridines is not a commonly reported reaction. Therefore, this functional group is typically introduced through the modification of a pre-existing functional group.

One viable strategy involves the oxidation of the methyl group of a precursor like 2,5-lutidine to a hydroxymethyl group, followed by etherification. The oxidation can be achieved using various oxidizing agents. The subsequent etherification of the resulting alcohol with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base, would yield the desired methoxymethyl group.

A patent describes the synthesis of 2-alkoxy-5-alkoxymethyl-pyridines from 3-dichloromethyl-pyridine, which is then converted to 2-chloro-5-chloromethyl-pyridine. google.com This highlights a pathway where the alkoxymethyl group is formed from a dihalomethyl precursor.

Another approach involves starting with a pyridine derivative that already contains a suitable functional group at the 5-position, such as a carboxylic acid or an ester. For instance, 5-(methoxymethyl)picolinic acid could be a key intermediate. The synthesis of picolinic acids can be achieved by the oxidation of the corresponding picoline. orgsyn.org The carboxylic acid could then be reduced to the alcohol and subsequently chlorinated.

A recent publication details the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, where a methoxy (B1213986) group is introduced by the reaction of a 4-nitropyridine-N-oxide with sodium methoxide. rasayanjournal.co.in This suggests that nucleophilic aromatic substitution on an activated pyridine ring could be a potential route to introduce the methoxy functionality, which could then be elaborated to the methoxymethyl group.

Convergent and Linear Synthesis Strategies Utilizing Bifunctional Pyridine Precursors

The synthesis of 2-(chloromethyl)-5-(methoxymethyl)pyridine can be approached through both linear and convergent strategies.

A convergent synthesis , on the other hand, involves the separate synthesis of two or more fragments that are then combined at a later stage. This approach can be more efficient for complex molecules. For the target molecule, a convergent strategy could involve the synthesis of a pyridine ring with a pre-installed methoxymethyl group at the 5-position and a separate C1 fragment that can be introduced at the 2-position. For example, a 3-substituted pyridine with a leaving group at the 2-position could be coupled with a chloromethyl-containing reagent. However, for a relatively small molecule like 2-(chloromethyl)-5-(methoxymethyl)pyridine, a linear approach starting from a readily available disubstituted pyridine precursor is often more practical.

Advanced Synthetic Methodologies

Recent advances in catalysis offer more efficient and selective methods for the functionalization of pyridine rings, which can be applied to the synthesis of 2-(chloromethyl)-5-(methoxymethyl)pyridine.

Catalytic Approaches in Functional Group Introduction

Transition metal catalysis has become a powerful tool for the direct C-H functionalization of pyridines, which can circumvent the need for pre-functionalized starting materials. beilstein-journals.org

Catalytic Chlorination: While radical chlorination is a common method, catalytic approaches for the chlorination of methylpyridines are also being explored. A patent describes the vapor-phase catalytic chlorination of beta-picoline using a Mordenite zeolite or a supported palladium catalyst to produce 2-chloro-5-trichloromethylpyridine. google.com Palladium-catalyzed ligand-directed C-H chlorination has also been reported, offering high regioselectivity. nih.gov These methods could potentially be adapted for the selective chlorination of the methyl group in a precursor like 2-methyl-5-(methoxymethyl)pyridine.

Catalytic Alkylation and Alkoxymethylation: While direct catalytic C-H alkoxymethylation of pyridines is not well-established, related C-H alkylation reactions have been extensively studied. Rhodium-catalyzed ortho-alkylation of pyridines with olefins via C-H bond activation has been demonstrated. nih.gov Furthermore, rhodium-catalyzed methylation of pyridines at the C-3 and C-5 positions using formaldehyde (B43269) as the methyl source has been reported. nih.govrsc.org These catalytic systems, which operate through temporary dearomatization of the pyridine ring, could potentially be adapted for the introduction of a chloromethyl or methoxymethyl group through the use of appropriate C1 synthons. For instance, a ruthenium-catalyzed reductive hydroxymethylation of pyridines has been shown to be a viable method for introducing a hydroxymethyl group, which can then be further functionalized. digitellinc.com

Flow Chemistry Applications for Continuous Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of 2-(chloromethyl)-5-(methoxymethyl)pyridine and related heterocyclic compounds, including enhanced safety, improved efficiency, and greater control over reaction parameters. The use of flow reactors can mitigate risks associated with handling hazardous reagents and intermediates, which is particularly relevant in multi-step syntheses.

One notable application of flow chemistry is in the synthesis of 2-methylpyridines, which are precursors to compounds like 2-(chloromethyl)-5-(methoxymethyl)pyridine. A continuous flow system utilizing a packed-bed reactor with Raney® nickel catalyst has been developed for the α-methylation of pyridines. mdpi.com In this process, a solution of the pyridine in an alcohol, such as 1-propanol (B7761284) or 1-octanol, is passed through the heated catalyst bed. mdpi.com This method achieves high conversion rates to the corresponding 2-methylpyridine. mdpi.com The ability to perform such transformations in a continuous manner paves the way for integrated, multi-step flow syntheses.

Furthermore, multi-step flow processes have been successfully employed for the synthesis of other complex heterocyclic structures. For instance, a "catch-react-release" methodology using a monolith-supported setup has been described for the preparation of 2-aminopyrimidine (B69317) derivatives. uc.pt This approach involves immobilizing a reactant on a solid support, which then undergoes sequential reactions in the flow system to build the final product. uc.pt Such strategies could be adapted for the synthesis of 2,5-disubstituted pyridines, allowing for the sequential introduction of the chloromethyl and methoxymethyl groups in a continuous process. The synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and hydroamination in a flow system also demonstrates the potential for complex heterocycle synthesis without the need to isolate intermediates. rsc.org

A specific continuous flow reaction module has been designed for the synthesis of 2-chloro-5-(chloromethyl)pyridine derivatives, highlighting the industrial interest in this technology for producing such compounds efficiently and safely. asianpubs.org These flow chemistry approaches offer a promising alternative to traditional batch processes, enabling the rapid and efficient production of 2-(chloromethyl)-5-(methoxymethyl)pyridine and its analogues.

Sustainable and Green Chemistry Principles in Synthetic Route Design

In the context of synthesizing compounds like 2-(chloromethyl)-5-(methoxymethyl)pyridine, several green chemistry approaches have been explored. One strategy involves the use of environmentally benign solvents or even solvent-free conditions. researchgate.netbiosynce.com For instance, pyridine and its derivatives can sometimes act as green solvents due to their relatively high boiling points and low volatility compared to many traditional organic solvents. biosynce.com

Catalysis is a cornerstone of green chemistry, and various catalytic systems have been developed for pyridine synthesis. biosynce.com This includes the use of heterogeneous catalysts that can be easily separated and recycled, reducing waste and cost. researchgate.netresearchgate.net For example, a process for synthesizing 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride has been optimized using a greener approach that avoids the isolation of intermediates, thereby improving productivity and reducing solvent usage. researchgate.net

Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov This method often leads to cleaner reactions with fewer byproducts. nih.gov The synthesis of novel pyridine derivatives has been achieved with excellent yields (82%-94%) and short reaction times (2-7 minutes) using microwave irradiation. nih.gov

The principles of atom economy and E-factor (environmental factor) are also important metrics for evaluating the greenness of a synthetic process. A study on the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine analyzed these metrics for each step of the reaction, identifying areas for improvement to reduce waste generation. orientjchem.org For example, while one step had a high yield and atom economy, its E-factor was high due to the large volumes of solvent used in workup and purification. orientjchem.org Such analysis allows chemists to redesign synthetic routes to be more sustainable.

The use of safer reagents is another key principle. For the chlorination step in the synthesis of similar compounds, traditional chlorinating agents like thionyl chloride are often used. orientjchem.org However, greener alternatives are being explored. For instance, the use of triphosgene (B27547) in toluene (B28343) has been reported for the preparation of 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride, which offers advantages in terms of operational simplicity and reduced waste. google.com

Regiochemical Control and Isomer Selectivity in Pyridine Functionalization

Achieving regiochemical control and isomer selectivity is a significant challenge in the functionalization of the pyridine ring, particularly for the synthesis of disubstituted pyridines like 2-(chloromethyl)-5-(methoxymethyl)pyridine. The electronic nature of the pyridine ring, with its electron-deficient character, and the directing effects of existing substituents play a crucial role in determining the position of incoming groups.

Direct C-H functionalization of pyridine is a highly desirable strategy from a green chemistry perspective, as it avoids the need for pre-functionalized starting materials. rsc.org However, controlling the regioselectivity of these reactions can be difficult. For instance, the direct C-4 alkylation of pyridines has been a long-standing challenge, often leading to mixtures of regioisomers. nih.gov To address this, methods using blocking groups have been developed to direct functionalization to a specific position. nih.gov

In the synthesis of 2,5-disubstituted pyridines, controlling the introduction of substituents at the C-2 and C-5 positions is essential. Various strategies have been developed to achieve this. One approach involves ring-closure reactions where the substitution pattern is established during the formation of the pyridine ring. google.com Another method is the substitution of an already substituted pyridine, though this can lead to the formation of positional isomers. google.com

Transition metal catalysis has emerged as a powerful tool for controlling regioselectivity in pyridine functionalization. acs.org The choice of metal, ligands, and reaction conditions can be fine-tuned to direct the functionalization to a specific carbon atom. acs.org For example, palladium-catalyzed cross-coupling reactions are widely used to introduce substituents onto the pyridine ring with high selectivity.

Recent research has also focused on transition-metal-free methods for regioselective pyridine functionalization. acs.org For instance, the aggregation state of alkyllithium reagents has been shown to dictate the regioselectivity of pyridine alkylation, with tetrameric clusters favoring C4-alkylation and dimeric clusters promoting C2-alkylation. acs.org The use of a tosyloxy substituent at the 2-position of 3,5-dibromopyridine (B18299) has been shown to allow for a highly regioselective Br/Mg exchange reaction, enabling functionalization at the 3-position. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 5 Methoxymethyl Pyridine

Reactivity at the Chloromethyl Moiety

The primary center of reactivity on 2-(chloromethyl)-5-(methoxymethyl)pyridine is the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent pyridine (B92270) ring can stabilize developing charges in transition states, making this position susceptible to nucleophilic attack and other transformations.

The chloromethyl group of 2-(chloromethyl)-5-(methoxymethyl)pyridine is an electrophilic center that readily participates in nucleophilic substitution reactions, most commonly proceeding through an SN2 mechanism. While specific kinetic and thermodynamic studies for this exact molecule are not extensively detailed in the surveyed literature, its reactivity can be inferred from its structural similarity to other benzylic and pyridylic halides.

Reactions with heteroatom nucleophiles are common for chloromethylpyridines. Amines, thiols, and alcohols can displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are fundamental in the synthesis of more complex molecules. For instance, the coupling of chloromethylpyridines with piperazine (B1678402) derivatives is a key step in the synthesis of pharmaceuticals like Teneligliptin. google.com

While quantitative kinetic data for 2-(chloromethyl)-5-(methoxymethyl)pyridine is sparse, studies on related systems, such as the reaction of 2-chloro-5-nitropyridine (B43025) with anilines and other amines, have been investigated. researchgate.netscirp.org However, it is crucial to note that these studies involve nucleophilic aromatic substitution (SNAr) at the C2 position of the pyridine ring, a different mechanism than the substitution at the external chloromethyl group. researchgate.netrsc.org The reactivity at the chloromethyl group is expected to be significantly higher than at the chloro-position on the ring, following the typical reactivity patterns of benzylic-type halides versus aryl halides.

The reaction of 2-(chloromethyl)-5-(methoxymethyl)pyridine with carbon-based nucleophiles, such as cyanides, enolates, or organometallic reagents, serves as a powerful method for carbon-carbon bond formation. These reactions allow for the extension of the carbon skeleton, providing access to a wide array of derivatives. For example, the reaction of related chloromethylpyridines with phenylacetonitrile (B145931) in the presence of a base is used to generate antihistamine precursors. wikipedia.org Detailed kinetic or mechanistic studies for such reactions involving 2-(chloromethyl)-5-(methoxymethyl)pyridine specifically are not prominently featured in available research.

Modern synthetic methods have expanded beyond traditional nucleophilic substitution to include cross-coupling reactions. While many cross-coupling strategies for chloropyridines focus on the C-Cl bond directly on the aromatic ring, nih.govwisc.edunih.gov recent advancements have enabled the activation of the C-Cl bond in chloromethyl groups.

One such strategy is photoredox catalysis. In a study on a related system, a thiazolino ring-fused 2-pyridone bearing a C7-chloromethyl group was successfully coupled with quinoxalinones using an iridium-based photoredox catalyst. acs.org The reaction proceeds under mild conditions via a single-electron transfer (SET) mechanism, generating a pyridylic radical that couples with the nucleophile. acs.org This method showcases a modern approach to functionalizing the chloromethyl position. acs.org

Table 1: Photoredox-Catalyzed Coupling of a C7-Chloromethyl-Substituted Pyridone with Quinoxalinones acs.org

| Entry | Quinoxalinone (equiv) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 1.2 | 16 | 55 |

| 2 | 2.0 | 16 | 54 |

| 3 | 1.2 | 16 | 40 |

| 4 | 1.2 | 4 | 41 |

| 5 | 1.2 | 16 | 48 (recrystallized) |

Reaction conditions involved an Ir(PPy)₃ catalyst and irradiation at 527 nm. The data is adapted from a study on a structurally related system to illustrate the cross-coupling strategy.

The chloromethyl group can undergo both oxidation and reduction to yield other important functional groups.

Oxidative Transformations: Oxidation of the chloromethyl group can provide access to the corresponding aldehyde (2-chloro-5-(methoxymethyl)picolinaldehyde) or carboxylic acid (2-chloro-5-(methoxymethyl)nicotinic acid). While specific protocols for the oxidation of 2-(chloromethyl)-5-(methoxymethyl)pyridine are not detailed, general methods for oxidizing benzylic halides are applicable. For instance, liquid-phase chlorination of related methylpyridines can lead to the formation of trichloromethyl groups, which can then be hydrolyzed to carboxylic acids. nih.gov

Reductive Transformations: Reduction of the chloromethyl group to a methyl group (dehalogenation) is a key transformation. A notable method for this is the reaction with organotin hydrides. Studies on the reduction of various (chloromethyl)pyridines and (chloromethyl)quinolines by triphenyltin (B1233371) hydride have shown this to be an effective method for converting the C-Cl bond to a C-H bond. acs.org This reaction typically proceeds via a free-radical chain mechanism. Other reductive strategies, such as those employing dissolving metals, are generally used for the reduction of the pyridine ring itself rather than the chloromethyl substituent. rsc.org

The chloromethyl group is an excellent electrophile for intramolecular cyclization reactions when a suitable nucleophile is present elsewhere in the molecule. If a tethered nucleophile (such as an amine or alcohol) is positioned appropriately, it can displace the chloride to form a new heterocyclic ring fused to the pyridine. While the pyridine ring itself can act as a nucleophile in certain cationic cyclizations, arkat-usa.org reactions specifically using the chloromethyl group as the key electrophile in an intramolecular fashion for this substrate are not widely documented. However, this remains a plausible and synthetically valuable reaction pathway for creating complex polycyclic systems.

Nucleophilic Substitution Kinetics and Thermodynamics

Reactivity at the Methoxymethyl Moiety

The methoxymethyl group (–CH₂OCH₃) at the 5-position of the pyridine ring primarily functions as a protected form of a hydroxymethyl group. Its reactivity is centered on the cleavage of the ether linkage.

The methoxymethyl group is a common protecting group for alcohols, and its removal (deprotection) is a key transformation. This deprotection is typically achieved under acidic conditions, which facilitate the cleavage of the ether bond to yield the corresponding alcohol, 5-(hydroxymethyl)pyridine-2-carbaldehyde.

In the context of more complex molecules, the methoxymethyl group's reactivity is crucial. For instance, in the synthesis of angiotensin II receptor antagonists, a methoxymethyl group on a related scaffold is removed via acid hydrolysis. nih.gov The synthesis of [¹¹C]KR31173, a potent and selective AT1 antagonist, involves the O-methylation of a phenolic precursor, followed by acid hydrolysis to remove a protecting group from a tetrazole moiety, highlighting the compatibility of the methoxymethyl group with various reaction conditions and its subsequent removal. nih.gov

Functional group interconversions can also be initiated at this position. The resulting hydroxymethyl group following deprotection can be further oxidized to an aldehyde or a carboxylic acid, such as 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, or subjected to other transformations to introduce diverse functionalities. nih.gov

Table 1: Examples of Reactions at the Methoxymethyl Moiety

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 2-(Chloromethyl)-5-(methoxymethyl)pyridine | Acidic Hydrolysis (e.g., HCl/H₂O) | 2-(Chloromethyl)-5-(hydroxymethyl)pyridine | Deprotection |

| 2-Butyl-5-[¹¹C]methoxymethyl-6-(1-oxopyridin-2-yl)-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine | Acid Hydrolysis | 2-Butyl-5-[¹¹C]hydroxymethyl-6-(1-oxopyridin-2-yl)-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine | Deprotection nih.gov |

| 5-(Hydroxymethyl)pyridine derivative | Oxidation (e.g., MnO₂) | 5-Formylpyridine derivative | Oxidation |

Hydrolysis and Transacetalization Mechanisms

The hydrolysis of the methoxymethyl ether proceeds via an acid-catalyzed mechanism. Protonation of the ether oxygen atom by an acid (H⁺) makes the methoxymethyl group a better leaving group. A nucleophile, typically water, then attacks the activated carbon atom, leading to the cleavage of the C-O bond and the formation of the alcohol and methanol (B129727).

Transacetalization is a related process where the methoxymethyl group is exchanged with another alkoxy group in the presence of an alcohol and an acid catalyst. This reaction is reversible, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the methanol that is formed.

Interplay Between Substituents and Pyridine Ring Reactivity

The chloromethyl and methoxymethyl substituents significantly modulate the electronic properties of the pyridine ring, thereby influencing its susceptibility to attack by electrophiles and nucleophiles.

The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq The presence of the electron-withdrawing chloromethyl group further deactivates the ring. Conversely, the methoxymethyl group has a dual electronic effect. The oxygen atom can donate electron density to the ring via resonance (+M effect), but its electronegativity also leads to an electron-withdrawing inductive effect (-I effect).

In acidic media, required for many EAS reactions like nitration, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iqrsc.org This dramatically increases the electron-withdrawing nature of the ring, rendering it highly deactivated towards electrophiles. uoanbar.edu.iqrsc.org Consequently, electrophilic substitution on 2-(chloromethyl)-5-(methoxymethyl)pyridine is generally difficult to achieve and requires harsh reaction conditions. uoanbar.edu.iq If substitution were to occur, it would be directed to the positions least deactivated by the electron-withdrawing groups and the pyridinium nitrogen.

The electron-deficient nature of the pyridine ring, exacerbated by the chloromethyl group, makes it susceptible to nucleophilic aromatic substitution (NAS). youtube.com The chlorine atom at the 2-position is particularly activated towards displacement by nucleophiles. This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom of the pyridine ring. uoanbar.edu.iqyoutube.com

The reaction proceeds through an addition-elimination mechanism. youtube.com A nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate. youtube.com The aromaticity of the ring is then restored by the departure of the chloride ion. youtube.com Such reactions are common for halopyridines and are often facilitated by heating. youtube.com

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution

| Position of Attack | Activating/Deactivating Factors | Stability of Intermediate |

| C-2 | Activated by the ring nitrogen and the C5-methoxymethyl group. | Stabilized by delocalization of negative charge onto the ring nitrogen. uoanbar.edu.iq |

| C-4 | Less activated compared to C-2 due to the greater distance from the ring nitrogen's primary inductive effect. | Intermediate is also stabilized by charge delocalization onto the ring nitrogen. uoanbar.edu.iq |

| C-6 | Activated by the ring nitrogen. | Stabilized by delocalization of negative charge onto the ring nitrogen. |

Protonation and Lewis Acid Coordination Effects

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and available for protonation or coordination with Lewis acids. uoanbar.edu.iq As mentioned, protonation in strong acidic conditions creates a pyridinium salt, which significantly alters the molecule's reactivity by increasing its electron deficiency. uoanbar.edu.iqnih.gov

Coordination with Lewis acids (e.g., metal ions like Fe³⁺) has a similar effect. nih.gov The Lewis acid accepts electron density from the pyridine nitrogen, which in turn withdraws electron density from the ring system. This enhances the ring's susceptibility to nucleophilic attack and can also influence the reactivity of the substituents. Studies on related pyridinophane complexes have shown that substitutions on the pyridine ring that modify its electronic properties can regulate the catalytic activity of a coordinated metal center. nih.gov Electron-withdrawing groups on the pyridine ring can make a chelated metal ion more easily reduced and potentially more reactive in catalytic cycles. nih.gov

Detailed Mechanistic Pathways of Critical Transformations

The synthesis and subsequent reactions of 2-(chloromethyl)-5-(methoxymethyl)pyridine are characterized by several critical transformations. Understanding the detailed mechanistic pathways of these reactions is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts. This section delves into the proposed mechanisms for the formation of the chloromethyl group from a pyridine N-oxide precursor and the nucleophilic substitution at the chloromethyl position.

One significant pathway for the formation of 2-chloromethylpyridine derivatives involves the reaction of the corresponding 2-methylpyridine-N-oxide with a chlorinating agent such as phosgene (B1210022) or its solid equivalent, triphosgene (B27547). This transformation is proposed to proceed through a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement. The reaction is initiated by the nucleophilic attack of the N-oxide oxygen onto the electrophilic carbonyl carbon of phosgene, forming a highly reactive intermediate. This is followed by an intramolecular rearrangement and subsequent loss of carbon dioxide to yield the 2-chloromethylpyridine product. This process is generally carried out in the presence of a base like triethylamine (B128534) to neutralize the generated hydrochloric acid. A detailed study on the reaction of 2-methylquinoline (B7769805) N-oxides with triphosgene has demonstrated the reversible nature of the chemrxiv.orgchemrxiv.org-sigmatropic rearrangement by monitoring the reaction intermediates. nih.gov

The key steps of this proposed mechanism are outlined below:

Activation of the N-oxide: The pyridine N-oxide reacts with the chlorinating agent (e.g., phosgene) to form an adduct.

chemrxiv.orgchemrxiv.org-Sigmatropic Rearrangement: This is the crucial intramolecular step where a new C-O bond is formed as a C-N bond is broken, leading to a rearranged intermediate.

Decarboxylation and Chlorination: The intermediate readily loses carbon dioxide, and a chloride ion attacks the methylene (B1212753) group to furnish the final 2-(chloromethyl)pyridine (B1213738) derivative.

Another critical transformation involving 2-(chloromethyl)-5-(methoxymethyl)pyridine is its reaction with nucleophiles, particularly in the synthesis of pharmacologically active molecules like proton pump inhibitors. For instance, the reaction with a substituted benzimidazole (B57391) derivative proceeds via a nucleophilic substitution mechanism. The sulfur atom of the mercaptobenzimidazole acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. This reaction follows a typical SN2 pathway, where the chloride ion is displaced as the leaving group.

The reactivity of the 2-chloropyridine (B119429) moiety itself towards nucleophilic aromatic substitution (SNAr) is also a critical aspect of its chemistry. The pyridine ring is generally electron-deficient, which facilitates nucleophilic attack, especially when activated by electron-withdrawing groups. The mechanism of an SNAr reaction involves two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom at the 2-position), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion.

The rate of this reaction is significantly influenced by the nature of the substituents on the pyridine ring. Computational studies and quantitative reactivity models have been developed to predict the free energies of activation for SNAr reactions on various substituted 2-chloropyridines. chemrxiv.org These models utilize molecular descriptors such as the LUMO energy of the electrophile and the molecular electrostatic potential at the reaction center to provide insights into reactivity. chemrxiv.org

Table of Key Mechanistic Data

| Transformation | Key Intermediate/Transition State | Mechanistic Class | Influencing Factors |

| Formation from 2-methyl-5-(methoxymethyl)pyridine-N-oxide | chemrxiv.orgchemrxiv.org-Sigmatropic rearrangement intermediate | Pericyclic Reaction | Nature of chlorinating agent, Base |

| Reaction with Mercaptobenzimidazole | SN2 Transition State | Nucleophilic Substitution | Solvent polarity, Nucleophilicity of the thiol |

| Nucleophilic Aromatic Substitution at C-2 | Meisenheimer Complex | SNAr | Electron-withdrawing/donating groups on the pyridine ring, Nucleophile strength, Leaving group ability |

Derivatization and Transformative Chemistry of 2 Chloromethyl 5 Methoxymethyl Pyridine

Synthesis of Multifunctional Pyridine (B92270) Ligands

The structural characteristics of 2-(Chloromethyl)-5-(methoxymethyl)pyridine make it an ideal starting material for the development of specialized pyridine ligands. These ligands are crucial in the field of coordination chemistry, where they can bind to metal ions to form stable complexes with specific catalytic or material properties.

The chloromethyl group at the 2-position of the pyridine ring is a key functional handle for the synthesis of both monodentate and multidentate ligands. Monodentate ligands bind to a central metal atom through a single donor atom. In the case of derivatives of 2-(Chloromethyl)-5-(methoxymethyl)pyridine, the pyridine nitrogen typically serves as this donor atom.

Multidentate ligands, on the other hand, possess multiple donor atoms, allowing them to chelate to a metal center, forming a more stable complex. The chloromethyl group can be readily converted to other functionalities capable of acting as donor sites. For instance, nucleophilic substitution reactions can introduce new donor groups, such as amines, thiols, or phosphines, to create bidentate or even tridentate ligands. The methoxymethyl group at the 5-position can also be chemically modified to introduce additional coordinating sites, further expanding the potential ligand architectures.

A study on rhenium(I) complexes highlighted the use of pyridine-based chelators as bidentate luminophores. nih.gov While not directly using the title compound, this research illustrates the principles of how substituted pyridines can form part of bidentate ligands, with the photophysical properties of the resulting metal complexes being tunable by altering the substituents on the pyridine ring. nih.gov

Pyridine-containing ligands are widely used in coordination chemistry with a variety of transition metals. The electronic properties and steric bulk of the substituents on the pyridine ring significantly influence the properties of the resulting metal complexes.

The coordination of ligands derived from 2-(Chloromethyl)-5-(methoxymethyl)pyridine with transition metals can lead to complexes with interesting catalytic activities or material properties. For example, altering the substitution pattern on the pyridine ring can modify the electronic properties of the ligand, which in turn affects its reactivity in processes like cross-coupling reactions.

Research into rhenium(I) complexes with pyridine-based ligands has shown that the substitution pattern on the bidentate luminophore and the nature of the monodentate coligand can be adjusted to tune the photophysical properties of the complex, such as photoexcited-state lifetimes and photoluminescence maxima. nih.gov

Development of Advanced Organic Materials Precursors

The unique electronic and structural features of pyridine derivatives make them valuable building blocks for advanced organic materials. These materials can have applications in electronics, photonics, and other high-tech fields.

The title compound can serve as a precursor to such materials. For instance, the introduction of specific functional groups through the derivatization of the chloromethyl and methoxymethyl moieties can lead to molecules with desired electronic or self-assembly properties. These molecules can then be polymerized or incorporated into larger supramolecular structures to create functional materials.

Monomer Design for Polymerization

The bifunctional nature of 2-(Chloromethyl)-5-(methoxymethyl)pyridine, featuring a reactive chloromethyl group and a pyridine ring, allows for its use in the design of novel monomers for polymerization. The pyridine moiety can be incorporated into polymer backbones to influence the electronic and structural properties of the resulting materials.

Research has demonstrated the synthesis of catalytically active chiral π-conjugated polymers through the copolymerization of diethynyl compounds with comonomers containing pyridine N-oxide pendants. nih.gov In these polymers, the pyridine N-oxide groups, arranged within a helical cavity, show catalytic activity. nih.gov While this specific example does not directly use 2-(Chloromethyl)-5-(methoxymethyl)pyridine, it highlights the potential of incorporating pyridine derivatives into polymer chains to create functional materials. The chloromethyl group on the pyridine ring serves as a key reactive site for initiating polymerization or for post-polymerization modification.

The synthesis of conjugated polymers with m-pyridine linkages has been described, where these linkages create regular bends and disrupt π-conjugation along the polymer backbones. rsc.org This structural control is crucial for tuning the photophysical properties and solution-state structure of the polymers. The derivatization of pyridine-containing monomers is a key strategy in designing polymers with specific functionalities for various applications, including those in materials science. rsc.orgmdpi.com

Precursors for Optoelectronic Applications

The pyridine ring is a common structural motif in materials designed for optoelectronic applications due to its electron-deficient nature. semanticscholar.org The derivatization of pyridine-containing compounds is a key strategy in developing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). rsc.orgphotonics.com

The synthesis of conjugated molecular materials, including those with pyridine units, is a significant area of research for optoelectronics. rsc.org These materials often feature strong photoluminescence and are used in the emitting layers of OLEDs. rsc.org For instance, fluorescent metal complexes with conjugated molecular ligands containing pyridine have demonstrated bright emission in electroluminescent cells. rsc.org

Furthermore, pyridine derivatives are used in the synthesis of electron-deficient conjugated polymers. For example, pyridine-flanked diketopyrrolopyrrole (PyDPP) has been used to create all-acceptor polymers with potential applications as n-type organic semiconductor materials in organic field-effect transistors. semanticscholar.org The incorporation of the pyridine unit helps to tune the electronic properties, such as the HOMO and LUMO energy levels, of the resulting polymer. semanticscholar.org The reactive chloromethyl group of 2-(Chloromethyl)-5-(methoxymethyl)pyridine provides a synthetic handle to incorporate this pyridine derivative into larger conjugated systems or as a ligand for metal complexes with desirable photophysical properties. google.comresearchgate.net

Application as a Core Building Block in Agrochemical Synthesis

One of the most significant industrial applications of pyridine derivatives is in the synthesis of agrochemicals. agropages.com Specifically, 2-(Chloromethyl)-5-(methoxymethyl)pyridine and its structural analog, 2-chloro-5-chloromethylpyridine (CCMP), are crucial intermediates in the production of several commercially important insecticides. agropages.compmarketresearch.comgoogle.comgoogle.com

These pyridine derivatives are key building blocks for the synthesis of neonicotinoid insecticides, a class of pesticides that accounts for a substantial portion of the global insecticide market. pmarketresearch.com Neonicotinoids such as imidacloprid, acetamiprid, and thiacloprid (B134840) are synthesized using CCMP, which shares a similar reactive chloromethylpyridine core with 2-(Chloromethyl)-5-(methoxymethyl)pyridine. agropages.compmarketresearch.comgoogle.com The structural framework provided by this intermediate is essential for the insecticidal activity of the final products. pmarketresearch.com

The synthesis of the herbicide imazamox (B1671737) also relies on a pyridine-based intermediate, specifically 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, highlighting the importance of the methoxymethylpyridine scaffold in agrochemical development. innospk.com The versatility of the chloromethylpyridine structure allows for its use in creating a diverse range of agrochemical products with high efficacy and targeted activity. nih.govepo.org

Below is a table summarizing some of the agrochemicals synthesized from pyridine-based intermediates:

| Agrochemical | Class | Precursor Intermediate | Reference |

| Imidacloprid | Neonicotinoid Insecticide | 2-Chloro-5-chloromethylpyridine | agropages.compmarketresearch.com |

| Acetamiprid | Neonicotinoid Insecticide | 2-Chloro-5-chloromethylpyridine | agropages.comchemicalbook.com |

| Thiacloprid | Neonicotinoid Insecticide | 2-Chloro-5-chloromethylpyridine | google.com |

| Dinotefuran | Neonicotinoid Insecticide | Pyridine-based intermediates | pmarketresearch.com |

| Sulfoxaflor | Insecticide | 2-Chloro-5-chloromethylpyridine | pmarketresearch.com |

| Imazamox | Herbicide | 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid | innospk.com |

Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with multidimensional correlation experiments, provides detailed insights into the chemical environment and connectivity of atoms within a molecule.

¹H, ¹³C, ¹⁵N NMR Chemical Shift Analysis

Detailed ¹H, ¹³C, and ¹⁵N NMR chemical shift data for 2-(Chloromethyl)-5-(methoxymethyl)pyridine are not available in the reviewed scientific literature. For related compounds, such as 2-chloro-5-methylpyridine (B98176) and 2-(chloromethyl)pyridine (B1213738) hydrochloride, ¹H NMR data has been reported, but these spectra would differ significantly from the target compound due to the different electronic and structural effects of the chloromethyl and methoxymethyl groups. chemicalbook.comchemicalbook.com Without experimental data, a conclusive chemical shift analysis for 2-(Chloromethyl)-5-(methoxymethyl)pyridine cannot be performed.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR techniques are critical for unambiguously assigning NMR signals and confirming the structural assembly of complex molecules.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (H-H) coupling networks within the pyridine (B92270) ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and their attached carbon atoms (C-H).

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in connecting different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei, which is crucial for determining the molecule's conformation.

Despite the power of these techniques, no published studies employing 2D NMR for the structural elucidation of 2-(Chloromethyl)-5-(methoxymethyl)pyridine were found.

Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a powerful method for characterizing the structure and dynamics of materials in their solid form, providing information on polymorphism and crystal packing. There is currently no available literature on the solid-state NMR analysis of 2-(Chloromethyl)-5-(methoxymethyl)pyridine.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the elemental composition and molecular formula of a compound. While mass spectral data is available for related pyridine derivatives, no specific HRMS data for 2-(Chloromethyl)-5-(methoxymethyl)pyridine has been published to definitively confirm its molecular formula of C₈H₁₀ClNO. chemicalbook.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 2-(Chloromethyl)-5-(methoxymethyl)pyridine, one would expect to observe characteristic bands for:

C-H stretching and bending of the pyridine ring and alkyl groups.

C-N and C=C stretching vibrations of the pyridine ring.

C-O stretching of the ether group.

C-Cl stretching of the chloromethyl group.

While IR and Raman spectra are available for compounds like 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride and 2-chloro-5-(chloromethyl)pyridine (B46043), no such data has been found specifically for 2-(Chloromethyl)-5-(methoxymethyl)pyridine. nih.govnih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Published crystal structures exist for related compounds like 2-chloro-5-(chloromethyl)pyridine and 2-(chloromethyl)pyridine. nih.govresearchgate.netresearchgate.net This data has provided insights into the planarity of the pyridine ring and the nature of intermolecular hydrogen bonds in those specific crystals. However, no crystallographic data for 2-(Chloromethyl)-5-(methoxymethyl)pyridine has been reported in the Cambridge Structural Database (CSD) or other publicly accessible resources.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

Typically, the electronic spectra of pyridine-containing molecules exhibit absorptions in the ultraviolet region. These transitions are generally attributed to π → π* and n → π* electronic transitions within the pyridine ring. The substitution pattern on the ring, such as the presence of chloromethyl and methoxymethyl groups, would be expected to influence the precise wavelengths and intensities of these absorptions. For instance, the methoxy (B1213986) group, being an electron-donating group, could induce a bathochromic (red) shift in the absorption maxima.

In a broader context, studies on related pyridine derivatives, such as pyridinedicarboxylate-Tb(III) complexes, show intense absorption bands in the 220–300 nm range, which are assigned to π-π* transitions of the pyridine ligand. nih.gov However, without direct experimental measurement for 2-(chloromethyl)-5-(methoxymethyl)pyridine, any discussion of its specific electronic properties remains speculative.

Further empirical investigation is required to fully characterize the electronic absorption and emission profile of this compound. Such studies would provide valuable insight into its electronic structure and potential for applications in materials science and photochemistry.

Data on the electronic absorption and emission of 2-(chloromethyl)-5-(methoxymethyl)pyridine is not available in the public domain.

Computational and Theoretical Studies

Quantum Chemical Calculations: Electronic Structure and Molecular Orbital Theory

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For pyridine (B92270) derivatives, DFT methods, such as those using the B3LYP functional with a 6-311G(d,p) or 6-311++G(d,p) basis set, are commonly employed to achieve a balance between accuracy and computational cost. jocpr.comnih.govresearchgate.net

The process begins with an initial guess of the molecular structure of 2-(Chloromethyl)-5-(methoxymethyl)pyridine. The DFT calculation then systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the system. The resulting optimized geometry corresponds to a true energy minimum on the potential energy surface, which can be confirmed by ensuring all calculated vibrational frequencies are positive (real). nih.gov From this optimized structure, various electronic properties, such as total energy, charge distribution, and molecular orbitals, can be determined. For example, in a study of a related pyridine derivative, the global minimum energy was calculated to be -700.0667 Hartrees using the DFT/B3LYP/6-311++G(d,p) method. researchgate.net

Table 1: Example of DFT Calculation Parameters for a Pyridine Derivative

| Parameter | Typical Value/Method |

|---|---|

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Primary Calculation | Geometry Optimization |

| Result Confirmation | Vibrational Frequency Analysis |

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for energy calculations and the description of electron correlation effects. These high-accuracy predictions are valuable for creating a benchmark against which less computationally expensive methods like DFT can be compared. For a molecule like 2-(Chloromethyl)-5-(methoxymethyl)pyridine, ab initio calculations could provide a highly reliable prediction of its thermodynamic stability and electronic properties.

Reaction Pathway Modeling and Transition State Analysis

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By modeling the entire reaction pathway, chemists can understand how reactants are converted into products, identify intermediates, and determine the factors that control the reaction's speed and outcome.

The synthesis of 2-(Chloromethyl)-5-(methoxymethyl)pyridine involves the transformation of precursor molecules. For instance, a related compound, 2-chloro-5-chloromethyl-pyridine, is synthesized from 2-methoxy-5-methoxymethyl-pyridine by reacting it with a chlorinating agent like phosphorus oxychloride and phosphorus pentachloride. google.com

Theoretical modeling can map the potential energy surface of such a reaction. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction. Computational software can search for the TS geometry, and once found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org By calculating the activation energy, it is possible to predict the reaction rate constant using transition state theory, providing a quantitative measure of the reaction's kinetics. rsc.org

Solvent choice can significantly influence reaction rates and equilibria. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by using a polarizable continuum model (PCM). PCM represents the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

For reactions involving charged or highly polar species, such as the intermediates in the synthesis of pyridine derivatives, solvent effects are crucial. researchgate.net By performing calculations in different simulated solvents, researchers can predict how the reaction pathway, activation energies, and thermodynamic stability of reactants, products, and transition states will change, aiding in the selection of an optimal reaction medium.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict spectroscopic data with a high degree of accuracy, which is essential for compound characterization and the interpretation of experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding of atomic nuclei. jocpr.comresearchgate.netresearchgate.net The calculated shielding constants can then be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). These predicted shifts for ¹H and ¹³C nuclei can be directly compared with experimental data. For example, the experimental ¹H-NMR spectrum of the precursor 2-methoxy-5-methoxymethyl-pyridine shows signals at 3.5, 4.3, and 4.4 ppm. google.com Theoretical calculations for this molecule would aim to reproduce these values.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. jocpr.com These calculations provide a set of normal modes and their corresponding frequencies. The predicted frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net This analysis helps in assigning specific absorption bands to the vibrational motions of functional groups within the 2-(Chloromethyl)-5-(methoxymethyl)pyridine molecule, such as C-H stretches, C-O stretches, and pyridine ring deformations.

Table 2: Predicted Spectroscopic Data vs. Experimental Data for Related Pyridine Compounds

| Spectroscopy Type | Parameter | Theoretical Method | Example Experimental Value (Related Compound) |

|---|---|---|---|

| ¹H-NMR | Chemical Shift (δ) | GIAO | 8.28 ppm (H-6, 2-chloro-5-chloromethyl-pyridine) google.com |

| ¹³C-NMR | Chemical Shift (δ) | GIAO | 150.12 ppm (Pyridine ring C) scispace.com |

| FT-IR | Vibrational Frequency (cm⁻¹) | DFT/B3LYP | 1601 cm⁻¹ (C-C stretch) jocpr.com |

| FT-Raman | Vibrational Frequency (cm⁻¹) | DFT/B3LYP | 1044 cm⁻¹ (Ring breathing mode) jocpr.com |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on 2-(chloromethyl)-5-(methoxymethyl)pyridine to delineate its complete conformational landscape and detailed intermolecular interaction patterns are not extensively documented in publicly accessible scientific literature. Computational chemistry is a powerful tool for investigating such properties, and while general principles can be inferred from studies on analogous pyridine derivatives, dedicated research on this particular compound is required for a definitive analysis.

Typically, molecular dynamics simulations would be employed to understand the dynamic behavior of 2-(chloromethyl)-5-(methoxymethyl)pyridine over time. Such studies would involve creating a computational model of the molecule and simulating its movements and interactions with itself and its environment under various conditions (e.g., in different solvents or in a crystalline state).

Conformational Landscape

The conformational flexibility of 2-(chloromethyl)-5-(methoxymethyl)pyridine primarily arises from the rotation around the single bonds connecting the chloromethyl and methoxymethyl substituents to the pyridine ring. Key dihedral angles that would define the conformational landscape include:

C6-C5-C7-O1 (τ1): Rotation around the bond connecting the methoxymethyl group to the pyridine ring.

C5-C7-O1-C8 (τ2): Rotation of the methyl group within the methoxymethyl substituent.

N1-C2-C9-Cl1 (τ3): Rotation around the bond connecting the chloromethyl group to the pyridine ring.

A systematic conformational search, followed by energy calculations (e.g., using Density Functional Theory or other quantum mechanical methods), would be necessary to identify the stable conformers and the energy barriers between them. This would reveal the preferred spatial arrangement of the substituents relative to the pyridine ring. While specific data is not available, it is plausible that the orientation of these groups is influenced by a combination of steric hindrance and electronic effects, such as dipole-dipole interactions and potential weak intramolecular hydrogen bonds.

Intermolecular Interactions

Molecular dynamics simulations would also be instrumental in characterizing the non-covalent interactions that govern how molecules of 2-(chloromethyl)-5-(methoxymethyl)pyridine interact with each other in condensed phases. These interactions are crucial for determining bulk properties like melting point, boiling point, and solubility. The primary types of intermolecular forces expected for this compound would include:

Van der Waals Forces: Arising from temporary fluctuations in electron density, these are present between all molecules.

Dipole-Dipole Interactions: The molecule is polar due to the presence of the electronegative nitrogen, oxygen, and chlorine atoms. These permanent dipoles would lead to significant electrostatic interactions.

Hydrogen Bonding: While the molecule does not have traditional hydrogen bond donors (like O-H or N-H), the nitrogen and oxygen atoms could act as hydrogen bond acceptors in the presence of suitable donor molecules (e.g., water or other protic solvents). Weak C-H···N or C-H···O interactions might also play a role.

To quantify these interactions, simulations would typically calculate radial distribution functions to understand the average distance and coordination of neighboring molecules, as well as interaction energies.

Without specific research data, any detailed discussion remains speculative. Future computational studies are needed to provide concrete data on the conformational preferences and intermolecular interaction energies for 2-(chloromethyl)-5-(methoxymethyl)pyridine.

Table of Potential Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C6-C5-C7-O1 | Rotation of the methoxymethyl group relative to the pyridine ring plane. |

| τ2 | C5-C7-O1-C8 | Rotation of the terminal methyl group. |

| τ3 | N1-C2-C9-Cl1 | Rotation of the chloromethyl group relative to the pyridine ring plane. |

Table of Expected Intermolecular Interaction Types

| Interaction Type | Description | Key Atoms Involved |

| Van der Waals | Universal attractive forces. | All atoms |

| Dipole-Dipole | Electrostatic attraction between permanent molecular dipoles. | N, O, Cl, and adjacent atoms |

| Hydrogen Bonding (Acceptor) | Potential for forming hydrogen bonds with donor molecules. | N, O |

Specialized Applications in Chemical Research

Role in the Synthesis of Neonicotinoid Insecticides and Related Agrochemicals

2-(Chloromethyl)-5-(methoxymethyl)pyridine and its structural analogs are pivotal in the production of neonicotinoid insecticides, a class of agrochemicals known for their high efficacy against a broad spectrum of pests. These insecticides act on the nicotinic acetylcholine (B1216132) receptors in insects, leading to paralysis and death. The pyridine (B92270) ring and the reactive chloromethyl group are key components that contribute to the insecticidal activity of the final products.

One of the most prominent examples is the synthesis of Imidacloprid . In a common synthetic route, 2-chloro-5-(chloromethyl)pyridine (B46043) is condensed with 2-nitroiminoimidazolidine in the presence of an alkali carbonate and an aprotic solvent like dimethylformamide (DMF). wipo.intwipo.int This reaction directly incorporates the essential chloromethylpyridine moiety into the final insecticide structure. Similarly, this intermediate is crucial for creating other neonicotinoids like Acetamiprid and Nitenpyram . patsnap.com

The versatility of the chloromethylpyridine core allows for the creation of a diverse range of agrochemical derivatives. For instance, it is a precursor in the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), another vital intermediate for several crop-protection products. nih.govsemanticscholar.org The process can involve the chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to yield 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated. nih.govsemanticscholar.org

Research has also focused on developing novel bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine to enhance insecticidal activity. asianpubs.orgasianpubs.org For example, new heterocyclic compounds with promising insecticidal properties have been synthesized from novel chloronicotinaldehydes, which are themselves derived from related pyridine structures. researchgate.net The development of such analogs is driven by the need for more effective and selective pesticides. aun.edu.egnih.gov

Table 1: Neonicotinoid Insecticides Synthesized Using 2-(Chloromethyl)-5-(methoxymethyl)pyridine and its Analogs

| Insecticide | Key Intermediate | Reference |

|---|---|---|

| Imidacloprid | 2-chloro-5-(chloromethyl)pyridine | wipo.intwipo.int |

| Acetamiprid | 2-chloro-5-(chloromethyl)pyridine | patsnap.com |

Intermediates in Diverse Pharmaceutical Compound Synthesis

The utility of 2-(Chloromethyl)-5-(methoxymethyl)pyridine and its derivatives extends significantly into the pharmaceutical industry, where they serve as key intermediates in the synthesis of a variety of therapeutic agents. The pyridine scaffold is a common feature in many biologically active molecules, and the reactive chloromethyl group provides a convenient handle for further chemical modifications.

A notable application is in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-reflux disorders. For example, derivatives like 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride are crucial intermediates in the production of Omeprazole and its enantiomer Esomeprazole . google.com These drugs work by inhibiting the gastric H+/K+-ATPase, thereby reducing stomach acid production. The synthesis often involves the reaction of the chloromethylpyridine derivative with a benzimidazole (B57391) moiety.

Furthermore, this class of compounds is instrumental in creating other important pharmaceuticals. For instance, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride is an intermediate in the synthesis of Pantoprazole , another widely used PPI. google.com The preparation of these intermediates often requires multi-step synthetic sequences, highlighting the importance of efficient and high-yielding reactions. google.comorientjchem.org

The versatility of these pyridine intermediates is also demonstrated in the development of drugs for other therapeutic areas. For example, derivatives of 2-(chloromethyl)pyridine (B1213738) have been used in the synthesis of dual orexin (B13118510) receptor antagonists, such as MK-6096 , which are investigated for the treatment of insomnia. nih.gov Additionally, they are used to create autotaxin inhibitors for potential use in treating chronic inflammatory diseases, autoimmune diseases, and cancer. google.com

Table 2: Pharmaceutical Compounds Synthesized Using 2-(Chloromethyl)-5-(methoxymethyl)pyridine Derivatives

| Pharmaceutical Compound | Key Intermediate | Therapeutic Area | Reference |

|---|---|---|---|

| Omeprazole | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | Proton Pump Inhibitor | google.com |

| Esomeprazole | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | Proton Pump Inhibitor | google.com |

| Pantoprazole | 2-Chloromethyl-3,4-dimethoxy pyridine hydrochloride | Proton Pump Inhibitor | google.com |

| MK-6096 | Derivative of 2-(chloromethyl)pyridine | Insomnia | nih.gov |

Precursors for Catalyst Development

The pyridine framework present in 2-(chloromethyl)-5-(methoxymethyl)pyridine and its analogs makes them suitable precursors for the development of specialized catalysts. The nitrogen atom in the pyridine ring can coordinate with metal centers, forming stable complexes that can catalyze a variety of chemical transformations.

One area of application is in the synthesis of supported metal catalysts. For instance, a supported palladium chloride catalyst has been developed for the one-step synthesis of 2-chloro-5-chloromethyl pyridine from 3-methylpyridine (B133936) and chlorine. patsnap.com In this process, the catalyst enhances the reaction rate and improves the selectivity towards the desired product. The ease of recovery of the precious metal catalyst makes this a more cost-effective and environmentally friendly approach. patsnap.com

Furthermore, derivatives of these pyridine compounds can be used to synthesize ligands for transition metal-catalyzed cross-coupling reactions. The ability to introduce various functional groups onto the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the activity and selectivity of the catalyst. While direct research on 2-(chloromethyl)-5-(methoxymethyl)pyridine as a catalyst precursor is specific, the broader class of pyridine derivatives is widely explored in catalysis. google.com

Contribution to Chemosensor Design

The structural features of 2-(chloromethyl)-5-(methoxymethyl)pyridine derivatives also lend themselves to the design of chemosensors. The pyridine ring can act as a signaling unit, and the reactive chloromethyl group allows for the attachment of specific recognition moieties. These sensors can be designed to detect various analytes, such as metal ions or biologically important molecules, through changes in their optical or electrochemical properties upon binding.

The development of chemosensors often involves creating molecules where a fluorophore or chromophore is linked to a receptor unit. The pyridine moiety can serve as part of the signaling framework. The ability to synthesize a wide array of pyridine derivatives through intermediates like 2-(chloromethyl)pyridine is crucial for creating a library of potential sensor molecules with varying selectivity and sensitivity. nih.gov While specific examples detailing the use of 2-(chloromethyl)-5-(methoxymethyl)pyridine in chemosensors are not extensively documented, the underlying principles of molecular recognition and signaling inherent in its structure make it a promising platform for future research in this area.

Future Research Directions and Translational Perspectives

Development of Highly Efficient and Selective Synthetic Routes

Current synthetic pathways to access pyridine (B92270) derivatives can be multi-step and may generate significant waste. Future research should prioritize the development of more efficient, selective, and sustainable methods for synthesizing 2-(Chloromethyl)-5-(methoxymethyl)pyridine. A key goal is to move beyond traditional methods, which often involve harsh reagents and complex purifications, towards greener alternatives.

Research should focus on:

Catalytic C-H Activation: Direct functionalization of pyridine C-H bonds offers a more atom-economical route, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability while reducing waste and reaction times. asianpubs.org The synthesis of related compounds like 2-chloro-5-(chloromethyl)pyridine (B46043) derivatives has already seen benefits from this approach. asianpubs.org

Novel Catalysts: The exploration of new catalysts, such as those based on earth-abundant metals or photocatalysts, could unlock more direct and selective transformations. For instance, palladium-catalyzed chlorination has been explored for similar structures. patsnap.com

Biocatalysis: Employing enzymes for key synthetic steps could offer unparalleled selectivity under mild conditions, significantly improving the environmental footprint of the synthesis.

Table 1: Comparison of Synthetic Strategies

| Parameter | Traditional Synthetic Routes | Future Synthetic Goals |

|---|---|---|

| Starting Materials | Often require multi-step preparation of precursors like 2-alkoxy-5-alkoxymethyl-pyridines. google.comgoogle.com | Utilize readily available and simpler precursors, such as 3-methylpyridine (B133936). patsnap.com |

| Efficiency | Lower overall yields due to multiple steps and potential side reactions. | Higher yields through one-pot or flow-chemistry processes. |

| Waste Generation | Use of stoichiometric reagents (e.g., phosphorus pentachloride, thionyl chloride) leads to significant chemical waste. google.comgoogle.com | Catalytic methods and improved atom economy lead to minimal waste. |

| Selectivity | Can produce difficult-to-separate mixtures of isomers. google.com | High regioselectivity achieved through advanced catalysts or directing groups. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dual reactivity of 2-(Chloromethyl)-5-(methoxymethyl)pyridine—nucleophilic substitution at the chloromethyl group and electrophilic/nucleophilic attack on the pyridine ring—is a fertile ground for discovery. Future work should aim to uncover new reactivity patterns.

Key research avenues include:

Regioselective Cross-Coupling: Developing novel cross-coupling protocols to selectively functionalize the C-4 and C-6 positions of the pyridine ring while preserving the methoxymethyl and chloromethyl groups.

Photoredox and Electrochemical Synthesis: Using light or electricity to drive unique transformations that are inaccessible through traditional thermal methods. This could enable novel C-C and C-N bond formations.

Cascade Reactions: Designing one-pot cascade reactions that sequentially modify both the chloromethyl group and the pyridine ring to rapidly build molecular complexity.

Integration into Automation and High-Throughput Synthesis Platforms

The development of robust and efficient synthetic routes for 2-(Chloromethyl)-5-(methoxymethyl)pyridine is a prerequisite for its integration into automated synthesis platforms. Such platforms are essential for accelerating the discovery of new functional molecules. By automating the synthesis, vast libraries of derivatives can be generated rapidly and efficiently, enabling high-throughput screening for various applications. This approach is particularly valuable in drug discovery and materials science, where screening large numbers of compounds is critical for identifying leads. The use of flow reactors for synthesizing related pyridine derivatives demonstrates a move toward more automatable processes. asianpubs.org

Expanding the Scope of Applications in Emerging Fields

While related compounds like 2-chloro-5-(chloromethyl)pyridine are known intermediates for insecticides, the application of 2-(Chloromethyl)-5-(methoxymethyl)pyridine itself remains largely unexplored. nih.govresearchgate.net Future research should aim to leverage its unique structure in emerging fields.

Potential application areas include:

Medicinal Chemistry: The pyridine scaffold is a common feature in many pharmaceuticals. mdpi.com Derivatives of 2-(Chloromethyl)-5-(methoxymethyl)pyridine could be designed as inhibitors of specific enzymes, such as kinases, which are often implicated in cancer. nih.govnih.govacs.org The compound could serve as a starting point for developing new anticancer, antiviral, or antimicrobial agents. acs.org

Materials Science: Pyridine-based ligands are used in the construction of Metal-Organic Frameworks (MOFs) and functional polymers. mdpi.com The reactive chloromethyl handle of the title compound could be used to anchor the molecule onto polymer backbones or to serve as a coordination site in novel materials with unique electronic or photophysical properties.

Agrochemicals: Building on the known use of its analogues, research could focus on creating next-generation pesticides with improved efficacy, selectivity, and environmental profiles.

Design of Next-Generation Pyridine-Based Functional Molecules

The ultimate goal is the rational design of new functional molecules based on the 2-(Chloromethyl)-5-(methoxymethyl)pyridine scaffold. By combining the knowledge of its synthesis (8.1) and reactivity (8.2) with computational modeling, researchers can design molecules with tailored properties for specific applications. This involves creating hybrid molecules where the core pyridine structure is combined with other pharmacophores or functional groups to enhance activity and selectivity. acs.org

Table 2: Hypothetical Next-Generation Molecules and Potential Applications

| Derivative Structure | Target Application | Design Rationale |

|---|---|---|

| Pyridine-Oxadiazole Hybrid | Anticancer Agent | Hybridization of pyridine with 1,3,4-oxadiazole (B1194373) has shown potent anticancer activity in other molecular systems. acs.org |

| Pyridine-Sulfonamide Conjugate | Enzyme Inhibitor | Sulfonamide moieties are known to bind to the active sites of various enzymes and can confer potent biological activity. acs.org |

| Polymer-Grafted Pyridine | Functional Material / Catalyst Support | The chloromethyl group allows for covalent attachment to polymer chains, creating materials with tunable properties or for immobilizing catalysts. |

| Pyridine-based PIM-1 Kinase Inhibitor | Breast Cancer Therapy | Targeted modification of the pyridine scaffold could lead to potent and selective inhibitors of PIM-1 kinase, a known target in breast cancer. nih.gov |

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(Chloromethyl)-5-(methoxymethyl)pyridine to ensure high yield and purity?

Synthesis optimization requires precise control of reaction parameters. Chloromethylation of pyridine derivatives typically involves formaldehyde and hydrochloric acid under acidic conditions, where temperature (60–80°C) and solvent choice (e.g., acetic acid) are critical . Purification via column chromatography or recrystallization is recommended to isolate the compound from byproducts like 5-(hydroxymethyl) derivatives. Industrial methods use continuous flow reactors for scalable production, ensuring consistent reaction kinetics and reduced side reactions .

Q. Which analytical techniques are most effective for characterizing 2-(Chloromethyl)-5-(methoxymethyl)pyridine?

Methodological characterization includes: